2-Amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile
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Overview
Description
2-Amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound that features a boronic ester group attached to a benzonitrile ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 2-amino-6-bromobenzonitrile with bis(pinacolato)diboron under inert conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Hydroboration: The compound can participate in hydroboration reactions with alkenes and alkynes, facilitated by transition metal catalysts.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate the boronic ester.
Ligands: Such as triphenylphosphine, to stabilize the palladium catalyst.
Major Products
Aryl Boronates: Formed through Suzuki-Miyaura coupling.
Chiral Allenyl Boronates: Formed through asymmetric hydroboration of 1,3-enynes.
Scientific Research Applications
2-Amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Material Science: Employed in the preparation of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) for various applications.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its ability to form stable carbon-boron bonds.
Mechanism of Action
The mechanism of action of 2-Amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile primarily involves its role as a boronic ester. In Suzuki-Miyaura coupling reactions, the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. The boronic ester group facilitates the transfer of the aryl or vinyl group to the palladium complex, which then undergoes reductive elimination to form the desired product .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester used in similar coupling reactions.
2-Aminopyridine-5-boronic Acid Pinacol Ester: Similar in structure but with a pyridine ring instead of a benzonitrile ring.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: Contains a thiophene ring instead of a benzonitrile ring.
Uniqueness
2-Amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to its combination of an amino group, a nitrile group, and a boronic ester. This combination allows it to participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis.
Properties
Molecular Formula |
C13H17BN2O2 |
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Molecular Weight |
244.10 g/mol |
IUPAC Name |
2-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
InChI |
InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11(16)9(10)8-15/h5-7H,16H2,1-4H3 |
InChI Key |
AKNATMCFHAZHIB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N)C#N |
Origin of Product |
United States |
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